
3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C27H26N6O2 and its molecular weight is 466.545. The purity is usually 95%.
The exact mass of the compound 3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antifungal and Antibacterial Agents
Naphthalene derivatives have been synthesized and evaluated for their antifungal and antibacterial properties. For instance, various naphthoquinone compounds have demonstrated potent antifungal activity against clinically relevant pathogens, outperforming some established antifungal drugs like Fluconazole and Amphotericin-B. These compounds also show pronounced antibacterial activity, indicating their potential as broad-spectrum antimicrobial agents (Tandon et al., 2010).
Chemosensors for Metal Ions
Naphthoquinone-based chemosensors have been designed for the detection of transition metal ions. These compounds exhibit remarkable selectivity towards Cu2+ ions, changing color from orange to intense blue upon complexation. Such chemosensors are valuable for environmental monitoring and medical diagnostics, leveraging the structural versatility of naphthalene derivatives for selective metal ion detection (Gosavi-Mirkute et al., 2017).
Anticancer Activity
Purine derivatives containing naphthalene moieties have been explored for their anticancer properties. Hydantoin and purine derivatives, integrated with a 4-acetylphenylpiperazinylalkyl moiety, have shown significant antiproliferative activity against various cancer cell lines. These findings underscore the potential of such compounds in the development of new anticancer therapeutics, highlighting the importance of structural modifications in enhancing biological activity (Zagórska et al., 2021).
Material Science Applications
Naphthalene derivatives have also found applications in material science, particularly in the synthesis of polymers and organic materials with unique optical and electronic properties. For example, aromatic thiolato naphthoquinones have been shown to form polymorphs with distinct hydrogen bond interactions, which can influence the material's properties and applications (Jali et al., 2011).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione' involves the synthesis of the purine ring system followed by the introduction of the naphthalene and phenylpiperazine moieties.", "Starting Materials": [ "2,6-dioxopurine", "3-methyl-1-bromo-5-nitrobenzene", "naphthalen-1-ylmethanamine", "4-phenylpiperazine", "sodium hydride", "potassium carbonate", "acetic anhydride", "triethylamine", "dimethylformamide", "chloroform", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-methyl-7-nitropurine by reacting 2,6-dioxopurine with 3-methyl-1-bromo-5-nitrobenzene in the presence of sodium hydride and potassium carbonate in dimethylformamide.", "Step 2: Reduction of 3-methyl-7-nitropurine to 3-methyl-7-aminopurine using palladium on carbon and hydrogen gas.", "Step 3: Protection of the amino group in 3-methyl-7-aminopurine by reacting with acetic anhydride and triethylamine in chloroform to obtain 3-methyl-7-acetamidopurine.", "Step 4: Alkylation of 3-methyl-7-acetamidopurine with naphthalen-1-ylmethanamine in the presence of potassium carbonate in dimethylformamide to obtain 3-methyl-7-(naphthalen-1-ylmethyl)purine.", "Step 5: Protection of the amino group in 4-phenylpiperazine by reacting with acetic anhydride and triethylamine in chloroform to obtain N-acetyl-4-phenylpiperazine.", "Step 6: Alkylation of N-acetyl-4-phenylpiperazine with 3-methyl-7-(naphthalen-1-ylmethyl)purine in the presence of potassium carbonate in dimethylformamide to obtain 3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)purine.", "Step 7: Cyclization of 3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)purine with acetic anhydride and triethylamine in chloroform to obtain 3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione.", "Step 8: Purification of the final compound by recrystallization from methanol and water." ] } | |
CAS番号 |
887200-17-1 |
製品名 |
3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione |
分子式 |
C27H26N6O2 |
分子量 |
466.545 |
IUPAC名 |
3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |
InChI |
InChI=1S/C27H26N6O2/c1-30-24-23(25(34)29-27(30)35)33(18-20-10-7-9-19-8-5-6-13-22(19)20)26(28-24)32-16-14-31(15-17-32)21-11-3-2-4-12-21/h2-13H,14-18H2,1H3,(H,29,34,35) |
InChIキー |
QFRDRJMFBYFGLK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC6=CC=CC=C65 |
溶解性 |
soluble |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



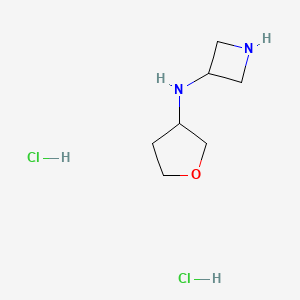
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2745934.png)
![2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile](/img/structure/B2745935.png)
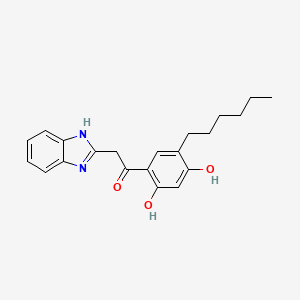

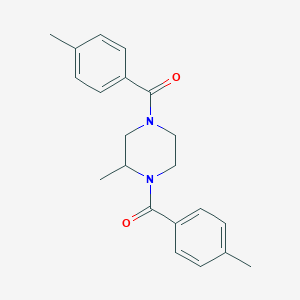
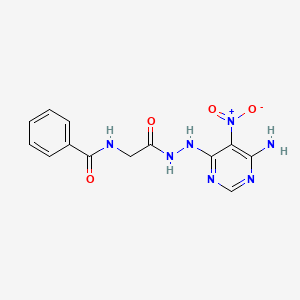
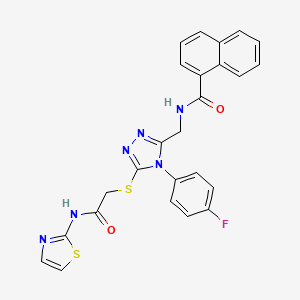
![1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride](/img/structure/B2745950.png)
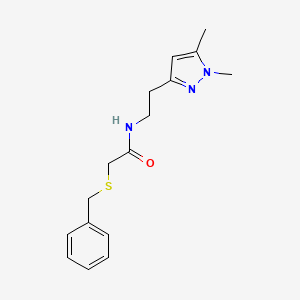
![(E)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-3-buten-2-one](/img/structure/B2745952.png)
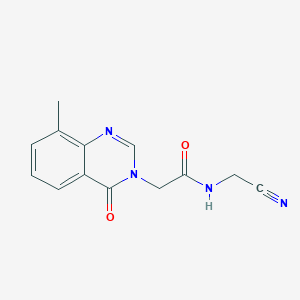
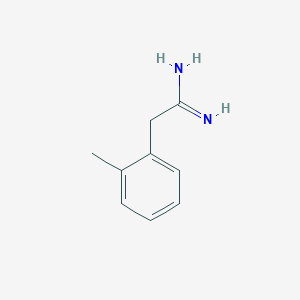
![1-(4-methoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745956.png)